6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups, including a cyano group, a furan ring, and a pyridinecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-butylphenyl)-2-oxoethyl thiol with a cyano-substituted furan derivative, followed by cyclization and functional group modifications to introduce the pyridinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, 6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its functional groups allow for modifications that can enhance the properties of industrial products.
Mechanism of Action
The mechanism of action of 6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- 2-Oxo-2-phenylethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate
- 6′-Carbamoylmethylthio-5′-cyano-2′-methyl-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C31H31N3O4S |
---|---|
Molecular Weight |
541.7g/mol |
IUPAC Name |
6-[2-(4-butylphenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C31H31N3O4S/c1-4-5-9-21-13-15-22(16-14-21)25(35)19-39-31-23(18-32)29(27-12-8-17-38-27)28(20(2)33-31)30(36)34-24-10-6-7-11-26(24)37-3/h6-8,10-17,29,33H,4-5,9,19H2,1-3H3,(H,34,36) |
InChI Key |
DPGNUERMBGTKOH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CO4)C#N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CO4)C#N |
Origin of Product |
United States |
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